molecular formula C35H36ClNO4S B021442 Montelukast Sulfoxide(Mixture of Diastereomers) CAS No. 909849-96-3

Montelukast Sulfoxide(Mixture of Diastereomers)

Cat. No. B021442
CAS RN: 909849-96-3
M. Wt: 602.2 g/mol
InChI Key: QFTNWCBEAVHLQA-XNTDXEJSSA-N
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Description

Montelukast Sulfoxide is a leukotriene receptor antagonist (LTRA) used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies .


Synthesis Analysis

A facile and efficient thiol-free one-pot method for direct synthesis of sulfides and sulfoxides under green conditions without using any metal catalyst is reported . This method is highly compatible with a variety of functional groups and delivered a series of sulfides, bis-sulfides, and sulfoxides in good yields .


Molecular Structure Analysis

Montelukast Sulfoxide has a chemical formula of C35H36ClNO4S, an exact mass of 601.21, and a molecular weight of 602.190 . It is drawn with the software PyMol from the atomic coordinates of montelukast-CYP2C8 cocrystals .


Chemical Reactions Analysis

A method for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed . This method was validated under the stress conditions such as acidic, basic, peroxide, thermal, photolytic, and humidity degradation .


Physical And Chemical Properties Analysis

Montelukast Sulfoxide has a density of 1.3±0.1 g/cm3, a boiling point of 750.5±60.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.6 mmHg at 25°C . It also has an enthalpy of vaporization of 114.8±3.0 kJ/mol and a flash point of 407.7±32.9 °C .

Scientific Research Applications

Chemical Properties

Montelukast Sulfoxide has the chemical formula C35H36ClNO3S and a molar mass of 586.19g/mol . It has a melting point between 145-148°C (293 to 298 °F) .

Pharmacokinetics

Montelukast is administered orally with a bioavailability of 63-73% . It has a high protein binding capacity of 99% . The drug is metabolized in the liver, primarily by CYP2C8 , and to a lesser extent by CYP3A4 and CYP2C9 . It has an elimination half-life of 2.7-5.5 hours .

Toxicological Studies

Toxicological studies have been conducted on Montelukast, including the Bacterial Reverse Mutation Test and Genetic Toxicity model . The overall result showed that impurities like sulfoxide were not mutagenic and non-genotoxic .

Pharmaceutical Formulation

Montelukast is available in various dosage forms, including 4 mg oral granules and 4 mg, 5 mg chewable tablets . The active ingredient is Montelukast sodium, and the inactive ingredients vary depending on the formulation .

Impurities

During research, it was found that the sulfoxide impurity exceeded the threshold value in some drug products . This impurity is generated during manufacturing and storage and is considered an inactive compound pharmacologically .

Therapeutic Use

Montelukast is a specific cysteinyl leukotriene receptor antagonist, belonging to the quinoline series. It is used therapeutically for the treatment of bronchial asthma and allergic rhinitis .

Stability Analysis

A stability-indicating method has been developed for determining the Montelukast Sodium-related impurities in a tablet dosage form using reverse-phase high-performance liquid chromatography (RP-HPLC) method .

Safety Considerations

Long-term control medication montelukast is used daily and regularly to achieve and maintain control of asthma. Toxicities of montelukast impurities should be carefully evaluated as it is chronically used in patients, particularly in children sometimes for lifetime courses .

Mechanism of Action

Target of Action

Montelukast Sulfoxide, also known as Montelukast, primarily targets the leukotriene receptors in the body . These receptors play a crucial role in mediating inflammatory responses, particularly in conditions like asthma and allergic rhinitis .

Mode of Action

Montelukast is a leukotriene receptor antagonist . It works by blocking the action of leukotriene D4 in the lungs . This blockage results in decreased inflammation and relaxation of smooth muscle , which helps to alleviate symptoms of asthma and allergies .

Biochemical Pathways

The primary biochemical pathway affected by Montelukast involves the leukotrienes , which are fatty signaling molecules used by the body during inflammation and allergic reactions . By blocking these leukotrienes, Montelukast can help to reduce inflammation and swelling , thereby mitigating the symptoms of conditions like asthma and allergic rhinitis .

Pharmacokinetics

Upon oral administration, Montelukast is rapidly absorbed . The mean peak plasma concentration is achieved in 3 to 4 hours . The mean oral bioavailability is 64% , although this can vary between 61-73% depending on the dose and concomitant food intake . Montelukast is primarily metabolized in the liver by CYP2C8, with minor contributions from CYP3A4 and CYP2C9 . The elimination half-life ranges from 2.7 to 5.5 hours , and excretion is primarily biliary .

Action Environment

The action of Montelukast can be influenced by various environmental factors. For instance, the presence of food can affect its bioavailability . Additionally, Montelukast’s effectiveness can be influenced by the individual’s overall health status and the presence of other medications. It is typically used in addition to or complementary with the use of inhaled corticosteroids or other agents in asthma step therapy .

Safety and Hazards

Montelukast can cause serious mental health side effects such as agitation, confusion, depression, sleep problems, compulsive behaviors, hallucinations, or suicidal thoughts or actions . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Montelukast is a selective leukotriene receptor antagonist that is widely used to treat bronchial asthma and nasal allergy . The new dosage forms for montelukast are designed for non-enteric absorption, some for absorption in the oral cavity and another two being for local action in the nasal mucosa or in the pulmonary epithelium . These emerging delivery strategies to circumvent the current limitations to the use of montelukast are expected to ultimately lead to the development of more patient-compliant dosage forms .

properties

IUPAC Name

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H36ClNO4S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(42(41)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFTNWCBEAVHLQA-XNTDXEJSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)CC5(CC5)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

602.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-[[1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfinylmethyl]cyclopropyl]acetic acid

CAS RN

909849-96-3
Record name 1-[[[(1R)-1-[3-[(1E)-2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic-acid-S-oxid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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